molecular formula C22H23NO4 B12984923 (1S,3S)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclopentane-1-carboxylic acid

(1S,3S)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclopentane-1-carboxylic acid

Cat. No.: B12984923
M. Wt: 365.4 g/mol
InChI Key: BGHLFNKMTFSTHH-FPTDNZKUSA-N
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Description

(1S,3S)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclopentane-1-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group using a fluorenylmethoxycarbonyl (Fmoc) group, followed by the introduction of the carboxylic acid functionality. The reaction conditions often require precise control of temperature, pH, and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(1S,3S)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological processes and as a probe in biochemical studies.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool in medical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3S)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural features and the versatility of its applications across different scientific disciplines. Its ability to undergo various chemical reactions and its potential in research and industry make it a valuable compound.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

(1S,3S)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C22H23NO4/c1-14-10-11-22(12-14,20(24)25)23-21(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,23,26)(H,24,25)/t14-,22-/m0/s1

InChI Key

BGHLFNKMTFSTHH-FPTDNZKUSA-N

Isomeric SMILES

C[C@H]1CC[C@](C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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